2-(Phenyl-d5)-2-propanol chemical structure and molecular weight
2-(Phenyl-d5)-2-propanol chemical structure and molecular weight
Technical Whitepaper: Characterization and Application of 2-(Phenyl-d5)-2-propanol in Bioanalytical Assays
Executive Summary
In the rigorous field of drug metabolism and pharmacokinetics (DMPK), the precision of quantitative analysis hinges on the quality of internal standards (IS). 2-(Phenyl-d5)-2-propanol (CAS: 113305-63-8) serves as a critical stable isotope-labeled (SIL) internal standard for the quantification of 2-phenyl-2-propanol (cumyl alcohol), a primary metabolite of the industrial chemical and environmental toxicant cumene (isopropylbenzene).[1]
This technical guide provides a comprehensive structural analysis, precise molecular weight derivation, and a validated workflow for utilizing this deuterated isotopologue in LC-MS/MS assays. By replacing the phenyl ring hydrogens with deuterium, this compound offers distinct mass spectral separation while retaining chromatographic fidelity to the analyte of interest.[1]
Molecular Identity & Structural Analysis
The efficacy of 2-(Phenyl-d5)-2-propanol as an internal standard is derived from its structural stability.[1] Unlike deuterium labels placed on labile side chains (which may undergo exchange or metabolic oxidation), the deuterium atoms in this molecule are located on the aromatic ring.[1] This placement ensures the isotopic label remains intact during ionization and fragmentation in mass spectrometry.[1]
Chemical Structure
The molecule consists of a fully deuterated phenyl ring (
[1]
Molecular Weight Calculation
Precise molecular weight is essential for establishing the precursor ion (
Atomic Weights Used:
-
Carbon (
): 12.011 Da[1] -
Hydrogen (
): 1.008 Da[1] -
Deuterium (
): 2.014 Da[2][3] -
Oxygen (
): 15.999 Da[1]
Calculation for
| Element | Count | Atomic Mass (Da) | Total Mass (Da) |
| Carbon | 9 | 12.011 | 108.099 |
| Hydrogen | 7 | 1.008 | 7.056 |
| Deuterium | 5 | 2.014 | 10.070 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total MW | 141.224 |
Comparison: Labeled vs. Unlabeled
| Property | Unlabeled (Parent) | Deuterated (IS) |
| Name | 2-Phenyl-2-propanol | 2-(Phenyl-d5)-2-propanol |
| CAS Number | 617-94-7 | 113305-63-8 |
| Formula | ||
| Exact Mass | 136.09 | 141.12 |
| Molecular Weight | 136.19 g/mol | 141.22 g/mol |
| Mass Shift ( | - | +5 Da |
Synthesis & Quality Control
The synthesis of 2-(Phenyl-d5)-2-propanol typically employs a Grignard reaction.[1][4][5] This pathway is preferred for its high yield and the commercial availability of the deuterated precursor, Bromobenzene-d5.[1]
Synthesis Workflow
The reaction involves the nucleophilic addition of phenyl-d5-magnesium bromide to acetone.[1]
Quality Assurance: Isotopic Purity
For bioanalytical applications, isotopic purity is paramount.[1][6] The presence of unlabeled (
-
Requirement: The
contribution in the IS stock must be < 0.5% of the target analyte's lower limit of quantification (LLOQ). -
Verification: High-resolution mass spectrometry (HRMS) is used to confirm the absence of the
136 ion in the purified IS.
Applications in Drug Development & Toxicology
2-(Phenyl-d5)-2-propanol is primarily utilized as an Internal Standard (IS) in the biomonitoring of Cumene exposure.[1] Cumene is metabolized in the liver via cytochrome P450 enzymes (mainly CYP2E1 and CYP2F2) to form 2-phenyl-2-propanol.[1]
Metabolic Pathway Context
Understanding the biological origin of the analyte is crucial for designing the assay.[1]
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify 2-phenyl-2-propanol in human urine using 2-(Phenyl-d5)-2-propanol as the IS.[1]
Methodology:
-
Stock Preparation:
-
Sample Hydrolysis (Critical Step):
-
Internal Standard Spiking:
-
Extraction:
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
-
Ionization: Electrospray Ionization (ESI) or APCI in Positive Mode.[1] Note: Tertiary alcohols often lose water
in the source.[1] Monitor both the parent and the water-loss transition.[1] -
MRM Transitions:
-
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12053, 2-Phenyl-2-propanol. Retrieved from [Link]
-
Ishida, T., & Matsumoto, T. (1992).[1] Enantioselective metabolism of cumene. Xenobiotica, 22(11), 1291-1298.[1] (Establishes 2-phenyl-2-propanol as major metabolite).[1]
-
Commission on Isotopic Abundances and Atomic Weights (CIAAW). (2024).[1] Standard Atomic Weights. Retrieved from [Link][1]
Sources
- 1. Cumyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 3. Deuterium - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]
